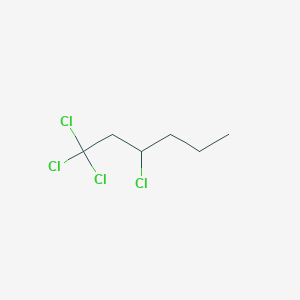
1,1,1,3-Tetrachlorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetrachlorohexane is an organic compound with the molecular formula C6H10Cl4. It is a chlorinated hydrocarbon that contains four chlorine atoms attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachlorohexane can be synthesized through the chlorination of hexane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include elevated temperatures and controlled chlorine flow to ensure selective chlorination at the desired positions on the hexane molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3-Tetrachlorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or other derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Substitution: Alcohols, ethers, or other substituted derivatives.
Reduction: Less chlorinated hydrocarbons.
Elimination: Alkenes such as hexene.
Scientific Research Applications
1,1,1,3-Tetrachlorohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules or to study reaction mechanisms involving chlorinated hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a model compound for studying the metabolism of chlorinated hydrocarbons.
Mechanism of Action
The mechanism of action of 1,1,1,3-tetrachlorohexane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that may interact with proteins, DNA, and other cellular components. These interactions can result in various biological effects, including enzyme inhibition, oxidative stress, and potential cytotoxicity .
Comparison with Similar Compounds
1,1,1,2-Tetrachloroethane: Another chlorinated hydrocarbon with similar chemical properties but different structural arrangement.
1,1,2,2-Tetrachloroethane: Known for its use as a solvent and chemical intermediate, with distinct reactivity compared to 1,1,1,3-tetrachlorohexane.
1,1,1-Trichloroethane: A widely used solvent with fewer chlorine atoms, leading to different physical and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its interactions with biological systems make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,1,1,3-tetrachlorohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl4/c1-2-3-5(7)4-6(8,9)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIKOOYVGUBADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517286 |
Source


|
| Record name | 1,1,1,3-Tetrachlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25335-16-4 |
Source


|
| Record name | 1,1,1,3-Tetrachlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














